Cas no 1270341-07-5 (3-Cyclopentylmorpholine)
3-Cyclopentylmorpholine Chemical and Physical Properties
Names and Identifiers
-
- 3-Cyclopentylmorpholine
- SB45946
- A908354
- AKOS006369800
- SB46125
- DB-241028
- Morpholine, 3-cyclopentyl-
- 1270341-07-5
- EN300-1825865
- SCHEMBL7853102
- Morpholine,3-cyclopentyl-
- DTXSID90709479
-
- MDL: MFCD18699215
- Inchi: 1S/C9H17NO/c1-2-4-8(3-1)9-7-11-6-5-10-9/h8-10H,1-7H2
- InChI Key: LCNIPQHLQXYZGV-UHFFFAOYSA-N
- SMILES: O1CCNC(C1)C1CCCC1
Computed Properties
- Exact Mass: 155.131014166g/mol
- Monoisotopic Mass: 155.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 21.3Ų
3-Cyclopentylmorpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449036457-1g |
3-Cyclopentylmorpholine |
1270341-07-5 | 95% | 1g |
1,318.72 USD | 2021-06-15 | |
| Chemenu | CM163337-1g |
3-cyclopentylmorpholine |
1270341-07-5 | 95% | 1g |
$1477 | 2021-08-05 | |
| Chemenu | CM163337-1g |
3-cyclopentylmorpholine |
1270341-07-5 | 95% | 1g |
$1260 | 2024-08-02 | |
| Enamine | EN300-1825865-0.05g |
3-cyclopentylmorpholine |
1270341-07-5 | 0.05g |
$1008.0 | 2023-09-19 | ||
| Enamine | EN300-1825865-0.1g |
3-cyclopentylmorpholine |
1270341-07-5 | 0.1g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1825865-0.25g |
3-cyclopentylmorpholine |
1270341-07-5 | 0.25g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1825865-0.5g |
3-cyclopentylmorpholine |
1270341-07-5 | 0.5g |
$1152.0 | 2023-09-19 | ||
| Enamine | EN300-1825865-1.0g |
3-cyclopentylmorpholine |
1270341-07-5 | 1g |
$1200.0 | 2023-06-01 | ||
| Enamine | EN300-1825865-2.5g |
3-cyclopentylmorpholine |
1270341-07-5 | 2.5g |
$2351.0 | 2023-09-19 | ||
| Enamine | EN300-1825865-5.0g |
3-cyclopentylmorpholine |
1270341-07-5 | 5g |
$3479.0 | 2023-06-01 |
3-Cyclopentylmorpholine Suppliers
3-Cyclopentylmorpholine Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 3-Cyclopentylmorpholine
Introduction to 3-Cyclopentylmorpholine (CAS No. 1270341-07-5)
3-Cyclopentylmorpholine, identified by the Chemical Abstracts Service Number (CAS No.) 1270341-07-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This bicyclic amine derivative combines the structural features of a morpholine ring with a cyclopentyl substituent, making it a versatile scaffold for drug development. The unique structural motif of 3-cyclopentylmorpholine has garnered attention due to its potential in modulating various biological pathways, particularly in the context of central nervous system (CNS) disorders and enzyme inhibition.
The 3-cyclopentylmorpholine core structure is characterized by its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This property has been exploited in the design of novel pharmacophores targeting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in conditions like Alzheimer's disease and myasthenia gravis. Recent studies have highlighted the structural optimization of 3-cyclopentylmorpholine derivatives to enhance their binding affinity and selectivity, thereby improving therapeutic efficacy.
In the context of medicinal chemistry, the introduction of the cyclopentyl group into the morpholine scaffold provides additional conformational flexibility, allowing for better fit within active sites of target enzymes. This has led to the development of 3-cyclopentylmorpholine analogs with improved pharmacokinetic profiles, including enhanced solubility and reduced metabolic clearance. Such modifications are essential for achieving sustained therapeutic levels in vivo, which is a key consideration in drug design.
One of the most compelling areas of research involving 3-cyclopentylmorpholine is its application as a lead compound for antipsychotic and antidepressant drugs. The morpholine moiety is known to be present in several clinically approved CNS-active agents, suggesting its importance in modulating neurotransmitter systems. Preclinical studies have demonstrated that certain derivatives of 3-cyclopentylmorpholine exhibit potent activity against serotonin and dopamine receptors, which are implicated in mood disorders and psychotic conditions. The cyclopentyl group further contributes to the compound's ability to cross the blood-brain barrier, a critical factor for CNS drug delivery.
The synthesis of 3-cyclopentylmorpholine involves multi-step organic reactions, typically starting from cyclopentanone or cyclopentanone derivatives. The introduction of the morpholine ring is achieved through nucleophilic addition or cyclization reactions, depending on the synthetic route employed. Advances in synthetic methodologies have enabled more efficient and scalable production of 3-cyclopentylmorpholine, making it more accessible for further medicinal chemistry investigations. Techniques such as catalytic hydrogenation and transition metal-catalyzed reactions have been particularly useful in constructing the desired framework.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 3-cyclopentylmorpholine with biological targets. These studies often involve docking simulations to predict how the compound interacts with enzymes or receptors at an atomic level. The results from such simulations guide experimental efforts by identifying key interactions and providing insights into structure-activity relationships (SAR). This approach has been particularly valuable in optimizing 3-cyclopentylmorpholine derivatives for improved potency and selectivity.
The pharmacological profile of 3-cyclopentylmorpholine has also been explored in models of pain management. The compound's ability to modulate ion channels and neurotransmitter receptors makes it a candidate for developing novel analgesics. Research has shown that certain derivatives can interact with transient receptor potential (TRP) channels, which are involved in pain perception. By targeting these channels, 3-cyclopentylmorpholine analogs may offer alternatives to traditional pain medications with fewer side effects.
In addition to its applications in CNS disorders and pain management, 3-cyclopentylmorpholine has shown promise in treating inflammatory conditions. The compound's structural features allow it to interact with inflammatory pathways by modulating enzyme activity or receptor signaling. Preclinical data suggest that certain derivatives can reduce inflammation without significant immunosuppressive effects, making them attractive candidates for therapeutic development.
The future directions for research on 3-cyclopentylmorpholine include exploring its potential in treating neurodegenerative diseases such as Parkinson's disease and Huntington's disease. The ability of this compound to interact with dopaminergic systems makes it a promising candidate for developing disease-modifying therapies. Furthermore, investigating its role in metabolic disorders is another area that holds significant therapeutic potential.
Overall, 3-cyclopentylmorpholine (CAS No. 1270341-07-5) represents a valuable scaffold for pharmaceutical innovation due to its unique structural properties and diverse biological activities. Continued research efforts aimed at optimizing its pharmacological profile will likely yield novel therapeutic agents with broad clinical applications.
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